molecular formula C8H7BrN2 B580360 4-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 1353679-63-6

4-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No. B580360
M. Wt: 211.062
InChI Key: RQJWIWNNDYLKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-1-methyl-1H-benzo[d]imidazole” is a chemical compound with the CAS Number: 1353679-63-6 and Linear Formula: C8H7BrN2 . It is a heterocyclic compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen significant advances in recent years . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The reaction conditions are often mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular formula of “4-Bromo-1-methyl-1H-benzo[d]imidazole” is C4H5BrN2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole-containing compounds are key components to functional molecules that are used in a variety of everyday applications . They show a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

“4-Bromo-1-methyl-1H-benzo[d]imidazole” is a solid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Pharmaceuticals

    • Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications .
    • Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
    • This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
  • Synthesis of Other Compounds

    • “4-Bromo-1H-imidazole” may be used as a starting material to prepare “5(4)-bromo-4(5)-nitroimidazole”. It may also be used in the synthesis of the following aminoimidazoles via palladium catalyzed amination: "N-(4-ethoxyphenyl)-1H-imidazol-4-amine" .
  • Preparation of Kinase Inhibitors

    • Compounds similar to “4-Bromo-1-methyl-1H-benzo[d]imidazole”, such as “6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole”, can be used in the preparation of kinase inhibitors like Abemaciclib .
    • Abemaciclib is used for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
    • Among these applications, there is emerging research into dyes for solar cells and other optical applications .
  • Functional Materials and Catalysis

    • Imidazole derivatives are also being deployed in the development of functional materials and catalysis .

Safety And Hazards

“4-Bromo-1-methyl-1H-benzo[d]imidazole” is classified as potentially toxic if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding ingestion and inhalation, wearing protective clothing, and ensuring adequate ventilation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

4-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWIWNNDYLKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1H-benzo[d]imidazole

CAS RN

1353679-63-6
Record name 4-bromo-1-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.